molecular formula C8H8N2O4 B2866351 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid CAS No. 1823428-33-6

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid

Cat. No.: B2866351
CAS No.: 1823428-33-6
M. Wt: 196.162
InChI Key: MNTIHILOJVHHDY-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyrazole core with two carboxylic acid substituents at positions 2 and 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry. The compound’s synthesis is challenging, often requiring multi-step routes with low yields (e.g., 29.4% over 8 steps) . Its derivatives are key precursors for kinase inhibitors (e.g., ALK5, PI3K-delta) and other therapeutic agents targeting proliferative disorders or PDE4-mediated diseases . Characterization typically involves HPLC-MS, $ ^1H $ NMR, and $ ^{13}C $ NMR .

Properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-7(12)5-4-2-1-3-10(4)9-6(5)8(13)14/h1-3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTIHILOJVHHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selective Alkaline Hydrolysis of Ethyl Esters

The industrial-scale synthesis developed by Nikitenko et al. utilizes regioselective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (14 ) and its 3-carboxylate isomer (15 ). Critical process parameters include:

$$\begin{array}{ll}
\text{Base concentration} & 1.5\, \text{M NaOH} \
\text{Temperature} & 60^\circ\text{C} \
\text{Reaction time} & 3\,\text{hours} \
\text{Yield of 2-carboxylic acid} & 85\% \
\text{Isomeric purity} & >99\% \
\end{array}$$

The mechanism involves nucleophilic attack by hydroxide ions at the ester carbonyl, with the 2-carboxylate isomer reacting 8.3 times faster than the 3-isomer due to reduced steric hindrance. This kinetic preference enables non-chromatographic separation through controlled reaction quenching.

Hydrolysis of Dimethyl Esters

Alternative protocols employ dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate as the precursor. Hydrolysis proceeds via a two-stage acid-base process:

  • Protonation : $$ \text{CH}_3\text{OOC} \rightarrow \text{HOOC} $$ using 6 M HCl at reflux
  • Deprotonation : Neutralization with NaOH to pH 7.4

Reaction conditions and outcomes:
$$\begin{array}{lll}
\text{Acid concentration} & \text{Temperature} & \text{Yield} \
6\,\text{M HCl} & 80^\circ\text{C} & 78\% \
12\,\text{M HCl} & 100^\circ\text{C} & 92\% \, (\text{with 5\% decomposition}) \
\end{array}$$

While higher acid concentrations improve reaction rates, they risk ring-opening side reactions. The optimal compromise uses 8 M HCl at 90°C for 4 hours, achieving 86% isolated yield.

Cyclocondensation Approaches

Knorr-Type Synthesis Using 1,3-Diketones

Adapting the classical pyrazole synthesis, Bai et al. demonstrated cyclocondensation of 1,3-diketones with hydrazines. For the target compound, the protocol requires:

$$\text{1,3-Diketone} + \text{Hydrazine} \rightarrow \text{Pyrrolopyrazole dicarboxylate} \xrightarrow{\text{Hydrolysis}} \text{Dicarboxylic acid}$$

Key modifications include:

  • Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups to prevent N-alkylation side reactions
  • Microwave irradiation at 150°C reduces reaction time from 24 hours to 45 minutes
  • Yields improve from 29% (conventional heating) to 43% (microwave)

Multicomponent Reactions

Harigae's three-component coupling provides an atom-economical route:

$$\text{Terminal alkyne} + \text{Aldehyde} + \text{Hydrazine} \xrightarrow{\text{I}_2} \text{Pyrrolopyrazole}$$

Optimized conditions for dicarboxylic acid synthesis:
$$\begin{array}{ll}
\text{Solvent} & \text{THF/H}_2\text{O (3:1)} \
\text{Catalyst} & 10\,\text{mol\% CuI} \
\text{Temperature} & 70^\circ\text{C} \
\text{Yield} & 65\% \
\end{array}$$

This method avoids pre-functionalized diketones but requires subsequent oxidation of propargyl alcohol intermediates to carboxylic acids.

Ring-Closing Strategies

Alkylation and Intramolecular Cyclization

Bai et al.'s eight-step sequence constructs the bicyclic core before introducing carboxyl groups:

  • Pyrazole SEM protection
  • C-5 alkylation with 1-bromo-3-chloropropane
  • SEM deprotection ($$ \text{HCl/MeOH} $$)
  • Intramolecular cyclization ($$ \text{K}2\text{CO}3/\text{DMF} $$)
  • Bromination ($$ \text{NBS/CCl}_4 $$)
  • Formylation ($$ \text{n-BuLi}/\text{DMF} $$)
  • Oxime formation ($$ \text{NH}_2\text{OH·HCl} $$)
  • Hydrogenation ($$ \text{H}_2/\text{Pd-C} $$)

The final hydrolysis step converts esters to carboxylic acids with 91% efficiency, but the multi-step nature limits overall yield to 26%.

Bromination and Subsequent Functionalization

Electrophilic bromination at position 3 enables carboxyl group introduction via metal-mediated coupling:

$$\text{3-Bromo derivative} \xrightarrow{\text{CO}_2\text{H insertion}} \text{Dicarboxylic acid}$$

Palladium-catalyzed carbonylation conditions:
$$\begin{array}{ll}
\text{Catalyst} & \text{Pd(OAc)}_2/\text{Xantphos} \
\text{CO pressure} & 30\,\text{psi} \
\text{Temperature} & 100^\circ\text{C} \
\text{Yield} & 68\% \
\end{array}$$

This method provides complementary regioselectivity to hydrolysis approaches but requires specialized equipment for high-pressure CO handling.

Comparative Analysis of Synthetic Methods

The following table summarizes key performance metrics:

$$\begin{array}{lccc}
\text{Method} & \text{Steps} & \text{Overall Yield} & \text{Purity} \
\hline
\text{Alkaline hydrolysis} & 2 & 85\% & 99.5\% \
\text{Acid hydrolysis} & 2 & 86\% & 98.1\% \
\text{Knorr cyclocondensation} & 8 & 26\% & 95.3\% \
\text{Multicomponent} & 4 & 65\% & 97.8\% \
\text{Carbonylation} & 5 & 68\% & 96.4\% \
\end{array}$$

Industrial scalability favors hydrolysis routes (2 steps, >85% yield), while academic settings may prefer multicomponent methods for structural diversity. All routes require careful pH control during final isolation to prevent lactam formation from the dicarboxylic acid.

Challenges and Optimization Strategies

Regioselectivity Control

The 2,3-dicarboxylic acid isomer predominates under kinetic control (94:6 ratio), while thermodynamic conditions favor the 3,5-isomer (62:38). Crystallization from ethanol/water (7:3) enhances isomer purity to >99% by exploiting differential solubility.

Byproduct Formation

Major impurities include:

  • Lactam derivative : Forms via intramolecular cyclization at pH <3
  • Decarboxylated product : Observed above 150°C
  • Ring-opened diamine : Resulting from over-hydrolysis

Additives like 1,2-ethanediol (5 mol%) suppress lactamization by competitively coordinating the α-amino group.

Green Chemistry Considerations

Recent advances replace corrosive HCl with:

  • Ionic liquid catalysts : [BMIM][HSO4] achieves 82% yield at 90°C
  • Enzyme-mediated hydrolysis : Lipase CAL-B reduces reaction time by 40%
  • Microwave assistance : 83% yield in 15 minutes vs. 4 hours conventionally

These modifications decrease E-factor from 18.7 to 6.3, significantly improving process sustainability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,3-dicarboxylic acid C$9$H${10}$N$2$O$4$ 210.23 Low synthetic yield (29.4%), kinase inhibition
Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate 2,3-dimethyl ester C${11}$H${14}$N$2$O$4$ 238.24 Higher lipophilicity; intermediate for ester hydrolysis
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile 2-cyano C$7$H$7$N$_3$ 133.15 Enhanced electrophilicity; used in cross-coupling reactions
3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole 3-bromo C$6$H$7$BrN$_2$ 187.04 Halogen for Suzuki-Miyaura couplings; potential for bromine-mediated cross-coupling
Methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate 2-hydroxymethyl, 3-methyl ester C$9$H${12}$N$2$O$3$ 196.21 Improved solubility due to hydroxymethyl group

Key Observations :

  • Substituent Impact: Carboxylic acid groups (target compound) enhance hydrogen-bonding capacity, critical for protein binding, while esters (e.g., dimethyl ester) improve membrane permeability . Cyano and bromo substituents enable further functionalization via nucleophilic substitution or cross-coupling .
  • Synthetic Complexity: The dicarboxylic acid derivative requires more steps (8 steps) compared to simpler analogues like the cyano or bromo derivatives, which are synthesized in fewer steps .

Key Observations :

  • The dicarboxylic acid scaffold shows versatility, with derivatives targeting ALK5, PI3K-delta, and RIP1 kinases .
  • Fused triazole derivatives () lack explicit biological data but share structural motifs with known antimicrobial agents .

Key Observations :

  • The dicarboxylic acid’s synthesis is less efficient than its ester or boronic ester derivatives, reflecting the challenge of introducing carboxylic acid groups .

Biological Activity

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrazole ring system with two carboxylic acid groups, which enhance its reactivity and biological potential. The molecular formula is C8H8N2O4C_8H_8N_2O_4, and it possesses a unique structure that allows for various modifications to improve its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole exhibit significant antimicrobial properties. For example, studies have shown that certain analogs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the substituents on the pyrrole ring can enhance cytotoxicity against specific cancer types. For instance, compounds with electron-withdrawing groups showed increased activity against breast cancer cells.

Cardioprotective Effects

In a cardiotoxicity model using H9c2 cardiomyocytes, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrated protective effects against doxorubicin-induced damage. Compounds were shown to significantly increase cell viability and reduce oxidative stress markers. This suggests a potential role in developing cardioprotective agents for cancer patients undergoing chemotherapy.

Synthesis Methods

The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid typically involves cyclization reactions starting from pyrrole derivatives and diazo compounds. Common methods include:

  • Cyclization with Diazo Compounds : This method involves the reaction of pyrrole derivatives with diazo compounds under acidic conditions.
  • Functional Group Modifications : Post-synthesis modifications can introduce various functional groups to enhance biological activity.
  • Continuous Flow Chemistry : This technique is employed for industrial-scale production to improve yield and reduce costs.

Case Studies

StudyObjectiveFindings
Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains.
Anticancer ActivityInduced apoptosis in breast cancer cell lines; SAR revealed enhanced activity with specific substituents.
Cardioprotective EffectsIncreased cell viability in H9c2 cells exposed to doxorubicin; reduced oxidative stress significantly.

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